molecular formula C14H15N5OS B12591193 Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12591193
M. Wt: 301.37 g/mol
InChI Key: MRICZXPSDBXMJI-UHFFFAOYSA-N
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Description

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves the reaction of an indole derivative with a triazine compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

N-propyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

MRICZXPSDBXMJI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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